H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA
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Overview
Description
The compound H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide that has garnered attention in various scientific fields. This peptide is known for its role as a gonadotropin-releasing hormone (GnRH) agonist, which means it can bind to and activate GnRH receptors . This activation plays a crucial role in regulating the release of certain hormones in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and high-yield production of the peptide .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in hormone regulation and receptor binding studies.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to GnRH receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a critical role in reproductive processes .
Comparison with Similar Compounds
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: is similar to other GnRH agonists such as:
Triptorelin: Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2
Goserelin: Pyr-His-Trp-Ser-Tyr-D-Ser(Tbu)-Leu-Arg-Pro-AZgly-NH2
Leuprorelin: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
The uniqueness of This compound lies in its specific amino acid sequence and modifications, which can result in different binding affinities and biological activities .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45+,46-,47-,48-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVLAJTEHLRFY-IOXBEFLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H85F3N16O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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